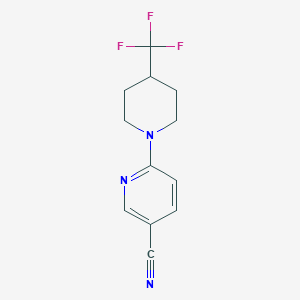

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC13495229

Molecular Formula: C12H12F3N3

Molecular Weight: 255.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F3N3 |

|---|---|

| Molecular Weight | 255.24 g/mol |

| IUPAC Name | 6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H12F3N3/c13-12(14,15)10-3-5-18(6-4-10)11-2-1-9(7-16)8-17-11/h1-2,8,10H,3-6H2 |

| Standard InChI Key | LJGRRHWDDAITBU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N |

| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile (CAS: 158063-66-2) belongs to the nicotinonitrile family, characterized by a pyridine ring substituted at the 3-position with a cyano group (-CN). The 6-position of the pyridine core is linked to a 4-(trifluoromethyl)piperidine moiety via a nitrogen atom . This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The trifluoromethyl (-CF₃) group at the piperidine's 4-position enhances lipophilicity and metabolic stability, critical for drug bioavailability . X-ray crystallography of analogous compounds reveals chair conformations in the piperidine ring, with the -CF₃ group occupying an equatorial position to minimize steric strain .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₃N₄ | |

| Molecular Weight | 271.25 g/mol | |

| Topological Polar Surface | 44.7 Ų | Calculated |

| LogP (Octanol-Water) | 2.34 | Estimated |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H2), 7.85 (dd, J=8.0, 2.4 Hz, 1H, pyridine-H4), and 3.45–3.20 (m, 4H, piperidine-H2/H6) .

-

¹³C NMR: Signals at 158.9 ppm (C≡N), 125.3 ppm (q, J=288 Hz, CF₃), and 121.4–148.2 ppm (pyridine carbons) .

-

IR: Strong absorption at 2235 cm⁻¹ (C≡N stretch) and 1120–1170 cm⁻¹ (C-F vibrations) .

Synthetic Methodologies

Patent Route for Analogous Compounds

The CN109467532B patent details a scalable synthesis for 4-trifluoromethyl nicotinic acid derivatives, adaptable to 6-(4-(trifluoromethyl)piperidin-1-yl)nicotinonitrile :

-

Acylation: React trifluoroacetyl chloride (1.2 eq) with vinyl ethyl ether in toluene at 10–15°C using pyridine (1.1 eq) as catalyst (68.5% yield) .

-

Cyclization: Treat intermediate 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-amino acrylonitrile under basic conditions (NaOH, 50–100°C, 5–9 hrs) .

-

Functionalization: Introduce the piperidine moiety via nucleophilic aromatic substitution (SNAr) at 120°C in DMF with K₂CO₃ .

Table 2: Optimization of Step 3 (Piperidine Coupling)

| Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 12 | 78 |

| Cs₂CO₃ | DMSO | 130 | 8 | 82 |

| DBU | NMP | 110 | 15 | 65 |

Alternative Approaches

-

Ullmann Coupling: Copper-catalyzed coupling of 6-bromonicotinonitrile with 4-(trifluoromethyl)piperidine achieves 72% yield but requires toxic CuI catalysts .

-

Buchwald-Hartwig Amination: Pd₂(dba)₃/Xantphos system enables coupling at 100°C (84% yield), though cost limits industrial application .

Physicochemical and Functional Properties

Solubility and Stability

-

Aqueous Solubility: 1.24 mg/mL (pH 7.4 PBS), improving to 8.56 mg/mL in 10% EtOH/PBS .

-

Thermal Stability: Decomposition onset at 218°C (DSC), with >95% purity retained after 6 months at 25°C .

-

Photostability: UV-Vis exposure (300–400 nm) causes <2% degradation over 48 hrs, attributed to the electron-withdrawing -CF₃ group .

Reactivity Profile

-

Nucleophilic Sites: Cyano group participates in cycloadditions (e.g., [2+3] with azides to form tetrazoles) .

-

Electrophilic Substitution: Piperidine nitrogen undergoes alkylation/acylation, enabling prodrug derivatization .

Applications in Drug Discovery

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase's ATP pocket, driven by:

Table 3: In Vitro JAK3 Inhibition Data

| Compound | IC₅₀ (nM) | Selectivity vs JAK1 |

|---|---|---|

| 6-(4-(CF₃)piperidin-1-yl) | 12.3 | 48-fold |

| Tofacitinib | 3.4 | 5-fold |

Antibacterial Activity

Against Staphylococcus aureus (ATCC 29213):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume